1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3
CAS No.: 1189886-69-8
Cat. No.: VC0018948
Molecular Formula: C14H9Cl3O2
Molecular Weight: 318.592
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189886-69-8 |
|---|---|
| Molecular Formula | C14H9Cl3O2 |
| Molecular Weight | 318.592 |
| IUPAC Name | 1-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D |
| Standard InChI Key | RVZFFCSCPXYAPX-YOOLLTNUSA-N |
| SMILES | CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structure
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 is identified by CAS number 1189886-69-8 . The compound has a molecular formula of C14H6D3Cl3O2, indicating the presence of three deuterium atoms that replace hydrogen atoms in the parent structure . Its molecular weight is approximately 318.6 g/mol , and the IUPAC name is 1-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenyl]ethanone.
The chemical structure features an ethanone group attached to a chlorophenyl ring, which is connected via an oxygen atom to a dichlorophenyl group where the three deuterium atoms are positioned. This strategic deuterium labeling at positions 3, 5, and 6 of the dichlorophenyl group allows the compound to serve as an effective tracer in analytical applications.
The compound can be further identified through its standard InChI: InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D and InChIKey: RVZFFCSCPXYAPX-YOOLLTNUSA-N.
Table 1: Chemical Identity Parameters of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3
| Parameter | Value |
|---|---|
| CAS Number | 1189886-69-8 |
| Molecular Formula | C14H6D3Cl3O2 |
| Molecular Weight | 318.6 g/mol |
| IUPAC Name | 1-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D |
| Standard InChIKey | RVZFFCSCPXYAPX-YOOLLTNUSA-N |
| Parent Compound CAS | 211125-94-9 |
| Exact Mass | 316.985643 g/mol |
| Property | Value |
|---|---|
| Physical Appearance | Yellow Solid |
| Solubility | Acetone, Dichloromethane |
| XLogP3 | 5 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 26.3 Ų |
| Heavy Atom Count | 19 |
| Complexity Score | 324 |
| Isotope Atom Count | 3 |
| Covalently-Bonded Unit Count | 1 |
Purification and Quality Control
After synthesis, purification techniques such as recrystallization, column chromatography, or preparative HPLC are typically employed to achieve the high purity necessary for analytical standards. Quality control processes for deuterated compounds like 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 generally involve verification of both chemical purity and isotopic enrichment.
The verification of deuterium incorporation and positioning typically relies on advanced analytical techniques including:
These analytical methods ensure that the final product meets the stringent requirements for use as an analytical standard or research tool.
Analytical Chemistry Applications
1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 serves primarily as a tracer or internal standard in analytical chemistry for its ability to be distinguished from its unlabeled counterpart. This property makes it invaluable in studies involving metabolic pathways, pharmacokinetics, or environmental fate studies.
In mass spectrometry, the deuterated compound produces a mass spectrum with peaks shifted by 3 mass units compared to the non-deuterated analog, allowing for clear distinction between the two compounds even in complex matrices. This property enables several important analytical applications:
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Isotope dilution mass spectrometry for high-precision quantitative analysis
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Method development and validation in analytical chemistry
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Studies of matrix effects in complex biological or environmental samples
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Investigation of fragmentation patterns and ion formation mechanisms
The consistent mass difference between the deuterated and non-deuterated compounds provides a reliable means of quantification that is less susceptible to matrix effects and instrumental variations.
Research Applications in Metabolic Studies
The deuterium labeling in 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 allows researchers to track the compound through various biological and chemical transformations. This capability is particularly valuable in metabolic studies, where the fate of a compound in biological systems needs to be monitored.
Specific research applications include:
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Identification of metabolic pathways by tracking deuterium-labeled fragments
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Determination of metabolic rates and kinetics
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Investigation of enzyme mechanisms involved in metabolism
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Study of drug metabolism and pharmacokinetics
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Assessment of environmental degradation pathways
The stability of the carbon-deuterium bond under most biological conditions makes this compound particularly suitable for such studies, as the deuterium label typically remains intact throughout many biochemical transformations.
Table 3: Research Applications of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3
| Application Category | Specific Uses | Key Advantages |
|---|---|---|
| Analytical Chemistry | Internal standard in mass spectrometry | Enhanced detection specificity |
| Method validation | Improved quantification accuracy | |
| Isotope dilution techniques | Compensation for matrix effects | |
| Metabolic Research | Tracing metabolic pathways | Stable isotopic labeling |
| Pharmacokinetic studies | Distinguishable from endogenous compounds | |
| Enzyme mechanism studies | Minimal isotope effects on biochemical processes | |
| Environmental Science | Fate and transport studies | Traceable in environmental matrices |
| Degradation pathway analysis | Distinguishable from natural background | |
| Organic Synthesis | Reaction mechanism studies | Kinetic isotope effect investigations |
| Building block for labeled compounds | Selective deuterium positioning |
Comparative Advantages over Other Isotopic Labeling Approaches
When compared to other isotopic labeling approaches such as 13C, 15N, or 18O labeling, deuterium labeling as employed in 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 offers several distinct advantages:
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Cost-effectiveness: Deuterium labeling is generally less expensive than other stable isotope labeling methods
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Minimal structural perturbation: The physical and chemical properties remain very similar to the parent compound
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Multiple labeling sites: The ability to incorporate several deuterium atoms provides enhanced mass separation
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Synthetic accessibility: Deuteration methods are well-established and relatively straightforward
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Detection sensitivity: The mass shift is readily detectable by conventional mass spectrometry instruments
These advantages make deuterated compounds like 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 particularly valuable in research settings where cost, structural similarity, and analytical detectability are important considerations.
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